

### Application Notes and Protocols for (R)-Monlunabant in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(R)-Monlunabant**, also known as INV-202, is an investigational small molecule that acts as a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist. It has been evaluated in clinical trials for its potential therapeutic effects in metabolic disorders, including obesity and diabetic kidney disease. As an inverse agonist, **(R)-Monlunabant** binds to the CB1 receptor and promotes an inactive conformational state, thereby reducing the receptor's constitutive activity. This mechanism is being explored for its potential to modulate appetite, energy metabolism, and other physiological processes regulated by the endocannabinoid system.

These application notes provide a summary of the available data on the dosage and administration of **(R)-Monlunabant** in recent clinical trials, along with detailed experimental protocols based on publicly available information.

# Data Presentation: Summary of Clinical Trial Dosage and Efficacy

The following tables summarize the key quantitative data from Phase 2a clinical trials of **(R)-Monlunabant**.



Table 1: (R)-Monlunabant Phase 2a Clinical Trial in

Obesity (NCT05891834)[1][2][3][4][5][6]

| Parameter                            | Placebo                | 10 mg (R)-<br>Monlunabant                                                                                                         | 20 mg (R)-<br>Monlunabant                                                              | 50 mg (R)-<br>Monlunabant                                                   |
|--------------------------------------|------------------------|-----------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Number of Participants               | 61                     | 61                                                                                                                                | 61                                                                                     | 60                                                                          |
| Dosage and Administration            | Once daily oral tablet | Once daily oral tablet                                                                                                            | Once daily oral tablet                                                                 | Once daily oral tablet                                                      |
| Treatment<br>Duration                | 16 weeks               | 16 weeks                                                                                                                          | 16 weeks                                                                               | 16 weeks                                                                    |
| Mean Baseline<br>Body Weight         | ~110.1 kg              | ~110.1 kg                                                                                                                         | ~110.1 kg                                                                              | ~110.1 kg                                                                   |
| Mean Weight<br>Loss from<br>Baseline | 0.7 kg                 | 7.1 kg                                                                                                                            | Limited<br>additional weight<br>loss compared to<br>10 mg                              | Limited<br>additional weight<br>loss compared to<br>10 mg                   |
| Adverse Events                       | -                      | Mild to moderate gastrointestinal and neuropsychiatric (anxiety, irritability, sleep disturbances) events; dosedependent increase | More frequent mild to moderate gastrointestinal and neuropsychiatric events than 10 mg | Most frequent mild to moderate gastrointestinal and neuropsychiatric events |

Table 2: (R)-Monlunabant Phase 2a Clinical Trial in Diabetic Kidney Disease (NCT05514548)[7][8][9][10][11]



| Parameter                    | Placebo                                                  | 10 mg (R)-<br>Monlunabant                                                                                                    | 25 mg (R)-<br>Monlunabant                                                                                                    |
|------------------------------|----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Number of<br>Participants    | Approx. 85                                               | Approx. 85                                                                                                                   | Approx. 84                                                                                                                   |
| Dosage and<br>Administration | Once daily oral tablet                                   | Once daily oral tablet                                                                                                       | Once daily oral tablet                                                                                                       |
| Treatment Duration           | 16 weeks                                                 | 16 weeks                                                                                                                     | 16 weeks                                                                                                                     |
| Primary Endpoint             | Change in Urine<br>Albumin-to-Creatinine<br>Ratio (UACR) | Did not meet primary endpoint                                                                                                | Did not meet primary endpoint                                                                                                |
| Adverse Events               | -                                                        | More frequent mild to moderate neuropsychiatric side effects than placebo. Most common adverse events were gastrointestinal. | More frequent mild to moderate neuropsychiatric side effects than placebo. Most common adverse events were gastrointestinal. |

### **Experimental Protocols**

The following are generalized experimental protocols for the Phase 2a clinical trials of **(R)**-**Monlunabant** based on available information. These protocols are intended for informational purposes and are not a substitute for the official, detailed study protocols.

# Protocol 1: Phase 2a Study in Obesity (NCT05891834)[1] [2][3][4][5][6]

- 1. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.
- 2. Participant Population:
- Adults with obesity and metabolic syndrome.



#### 3. Intervention:

- Participants were randomized in a 1:1:1:1 ratio to receive one of the following treatments for 16 weeks:
  - (R)-Monlunabant 10 mg, oral, once daily.
  - (R)-Monlunabant 20 mg, oral, once daily.
  - (R)-Monlunabant 50 mg, oral, once daily.
  - Placebo, oral, once daily.

#### 4. Primary Endpoint:

• The primary outcome measure was the mean change in body weight from baseline at week 16.

#### 5. Key Assessments:

- Screening: Informed consent, medical history, physical examination, vital signs, ECG, and laboratory tests to determine eligibility.
- Baseline: Randomization, dispensing of study medication, and baseline assessments of body weight, and other relevant metabolic parameters.
- Follow-up Visits: Regular visits for safety and efficacy assessments, including monitoring of adverse events and changes in body weight.
- End of Treatment: Final efficacy and safety assessments.

#### 6. Statistical Analysis:

• The primary efficacy analysis was a comparison of the mean change in body weight from baseline to week 16 between each **(R)-Monlunabant** dose group and the placebo group.



## Protocol 2: Phase 2a Study in Diabetic Kidney Disease (NCT05514548)[7][8][9][10][11]

- 1. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled study.
- 2. Participant Population:
- 254 adults with diabetic kidney disease.
- 3. Intervention:
- Participants were randomized to receive one of the following treatments for 16 weeks:
  - (R)-Monlunabant 10 mg, oral, once daily.
  - (R)-Monlunabant 25 mg, oral, once daily.
  - o Placebo, oral, once daily.
- 4. Primary Endpoint:
- The primary outcome measure was the change in the urine albumin-to-creatinine ratio (UACR) from baseline.
- 5. Key Assessments:
- Screening: Informed consent, medical history, physical examination, and laboratory tests including UACR to confirm eligibility.
- Baseline: Randomization, dispensing of study medication, and baseline measurement of UACR.
- Follow-up Visits: Regular monitoring for safety, tolerability, and changes in kidney function parameters.
- End of Treatment: Final assessment of UACR and other safety parameters.



#### 6. Statistical Analysis:

The primary efficacy analysis compared the change in UACR from baseline between the (R)-Monlunabant treatment groups and the placebo group. The trial did not meet its primary endpoint.

# Mandatory Visualizations Signaling Pathway of (R)-Monlunabant

 To cite this document: BenchChem. [Application Notes and Protocols for (R)-Monlunabant in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371717#r-monlunabant-dosage-and-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com